![molecular formula C19H17N3O3S2 B2994670 (Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 865182-55-4](/img/structure/B2994670.png)
(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a prop-2-yn-1-yl group, a sulfamoyl group, and a benzo[d]thiazol-2(3H)-ylidene group. These groups are likely to confer specific chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group and the benzo[d]thiazol-2(3H)-ylidene group suggests that the compound may have aromatic properties. The prop-2-yn-1-yl group indicates the presence of a triple bond, which could have implications for the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfamoyl group might make the compound susceptible to reactions with bases or nucleophiles. The triple bond in the prop-2-yn-1-yl group could potentially be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the sulfamoyl group might increase its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds incorporating the sulfonamide moiety, such as those related to "(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide," have been synthesized and characterized for their potential antimicrobial properties. For example, novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds demonstrated significant activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii, highlighting their potential as therapeutic agents in treating infections (Krátký et al., 2012).
Anticancer Properties
The exploration of sulfonamide derivatives for their anticancer activity has been a subject of interest. Novel nanosized mono- and homobi-nuclear complexes of a sulfathiazole azo dye ligand, which could be structurally related to the specified compound, were synthesized and showed promising anticancer activity against breast carcinoma (MCF-7) and liver carcinoma (HepG-2) cell lines. These findings suggest that the structural motifs present in such compounds may contribute to their potential anticancer properties, warranting further investigation (Khedr et al., 2019).
Synthesis of Novel Compounds
The synthesis of novel compounds with potential therapeutic applications remains a crucial aspect of pharmaceutical research. Derivatives related to "(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide" have been synthesized, displaying a variety of biological activities, including antimicrobial and anticancer effects. These compounds' synthesis and characterization lay the groundwork for developing new therapeutic agents, emphasizing the versatility and potential of sulfonamide derivatives in medicinal chemistry (Kamel et al., 2010).
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to act as efficient and versatile ligands, facilitating the formation of c–n bonds in various reactions
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, compounds with similar structures have been found to undergo radical ipso-cyclization . This process involves the oxidation of a bromo anion into a bromo radical, which then triggers the radical ipso-cyclization of N-aryl propiolamides . .
Pharmacokinetics
Compounds with similar structures have shown a broad range of biological activities, suggesting they may have favorable pharmacokinetic properties
Result of Action
Compounds with similar structures have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its interactions with its targets. Moreover, the compound’s action can be influenced by the specific biological environment in which it is present .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-12-22-16-10-9-15(27(20,24)25)13-17(16)26-19(22)21-18(23)11-8-14-6-4-3-5-7-14/h1,3-7,9-10,13H,8,11-12H2,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNIZFCMUSPWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide |
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